3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine
Description
Properties
CAS No. |
832694-16-3 |
|---|---|
Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)10-7-17-11-5-6-16-13(15)12(10)11/h1-7H,14H2,(H2,15,16) |
InChI Key |
RSUCBZJSTXEGSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Significance
The compound features a thieno[3,2-c]pyridine core substituted with a 4-aminophenyl group at position 3 and an amine at position 4. Its structural complexity necessitates multi-step syntheses, often involving cyclization and functional group transformations. The presence of both aromatic and amine functionalities makes it a versatile intermediate for anticoagulants and kinase inhibitors.
Primary Synthetic Routes
Cyclocondensation of 1,3-Diones with Cyanothioacetamide
A foundational method involves the reaction of 1,3-diones with cyanothioacetamide to construct the thienopyridine backbone. For example, 2-(4-nitrophenyl)-1,3-cyclopentanedione reacts with cyanothioacetamide in ethanol under reflux, catalyzed by triethylamine, to yield 2-mercapto-3-cyano-4-(4-nitrophenyl)thieno[3,2-c]pyridine (intermediate IV). This intermediate undergoes subsequent amidation with chloroacetamide in dimethylformamide (DMF) using sodium hydride as a base, producing the nitro precursor 3-(4-nitrophenyl)thieno[3,2-c]pyridin-4-amine .
Key Reaction Conditions:
Catalytic Hydrogenation of Nitro Precursors
The nitro group in 3-(4-nitrophenyl)thieno[3,2-c]pyridin-4-amine is reduced to an amine using hydrogen gas (50 bar) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This step achieves quantitative conversion under optimized conditions (70°C, 8 hours). Ethanol serves dual roles as a solvent and proton donor, enhancing reaction efficiency compared to tetrahydrofuran (THF).
Optimization Insights:
Alternative Methodologies
Suzuki-Miyaura Coupling for Direct Arylation
Recent advances employ palladium-catalyzed cross-coupling to introduce the 4-aminophenyl group post-cyclization. For instance, 3-bromo-thieno[3,2-c]pyridin-4-amine reacts with 4-aminophenylboronic acid in dioxane/water (3:1) using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and tri-2-furylphosphine as ligands. This method bypasses nitro reduction but requires stringent anhydrous conditions.
Comparative Analysis:
Solid-Phase Synthesis for High-Throughput Production
Solid-supported syntheses utilize Wang resin-functionalized intermediates to streamline purification. The thienopyridine core is assembled on resin via sequential coupling of 2-chloroacetamide and 4-aminophenyl isothiocyanate , followed by cleavage with trifluoroacetic acid (TFA). This approach is favored for combinatorial chemistry but suffers from lower yields (50–55%) due to incomplete resin reactions.
Purification and Characterization
Crystallization and Chromatography
Crude products are purified via fractional crystallization from acetone/water mixtures, exploiting differential solubility of nitro and amine derivatives. High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) resolves residual impurities, achieving ≥98% purity.
Industrial Applications and Scalability
The compound’s primary application lies in synthesizing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide , a factor Xa inhibitor for thromboembolic disorders. Pilot-scale batches (10–20 kg) employ continuous hydrogenation reactors to enhance throughput, reducing production costs by 30% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Thieno[3,2-c]pyridin-4-amine Derivatives with Varied Substituents
The thieno[3,2-c]pyridin-4-amine scaffold allows diverse substitutions to optimize activity. Key analogs include:
Notes:
- Compound 14g: The 4-phenoxyphenyl substitution enhances BTK inhibition (IC50 = 12.8 nM) and selectivity over other kinases, attributed to optimal hydrophobic interactions .
- GSK-843 : Substitution with benzothiazole and pyrazole groups shifts activity to RIP3 kinase, demonstrating scaffold versatility .
- 3-Bromo derivative : Used as a synthetic intermediate, highlighting the scaffold’s adaptability for further functionalization .
Impact of Substituent Position and Electronic Effects
- 4-Aminophenyl vs.
- Electron-Withdrawing Groups : Substitutions like 4-methylsulfonylphenyl () reduce potency (IC50 ~50 nM) compared to 14g, suggesting electron-donating groups favor BTK inhibition .
Comparison with Heterocyclic Analogs
Thieno[3,2-c]quinoline Derivatives
Thieno[3,2-c]quinolines, which incorporate an additional benzene ring, exhibit anticancer activity (e.g., cytotoxicity against MCF-7 cells) but lack BTK specificity. Their extended π-system may reduce kinase selectivity compared to thieno[3,2-c]pyridin-4-amine derivatives .
Furo[3,2-c]pyridine Derivatives
Compounds like N-(3-methylphenyl)furo[3,2-c]pyridin-4-amine () target non-BTK kinases (e.g., PDGF-RTK), emphasizing how replacing sulfur with oxygen alters target preference .
Pyrazolo-Pyrimidine Hybrids
Hybrids like 4-(3-phenylpyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () show broad biological activity but require complex syntheses, limiting their therapeutic utility compared to simpler thienopyridines .
Pharmacokinetic and Selectivity Profiles
- 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine: Limited PK data available, but analogs like 14g exhibit favorable profiles (e.g., oral bioavailability, t1/2 >6 hours) .
- Selectivity: Thieno[3,2-c]pyridin-4-amine derivatives generally show higher kinase selectivity than bulkier scaffolds (e.g., thienoquinolines), which interact promiscuously with multiple targets .
Biological Activity
3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-c]pyridine core substituted with an aminophenyl group. Its molecular formula is with a molecular weight of approximately 218.28 g/mol. The unique structure allows for various interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.28 g/mol |
| Core Structure | Thieno[3,2-c]pyridine |
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial in cancer and neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific targets and mechanisms remain to be fully elucidated .
- Anticancer Properties : The compound's ability to modulate enzyme functions suggests its potential in cancer therapy by targeting tumor growth pathways .
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the activity of certain kinases with IC50 values typically in the low micromolar range. For example, compounds derived from this scaffold showed significant inhibition against PI5P4Kγ, a kinase implicated in cancer progression .
- Animal Models : In vivo studies using murine models have indicated that treatment with this compound can lead to reduced tumor size and improved survival rates in cancer models. Specific dosing regimens are being investigated to optimize therapeutic outcomes .
- Comparative Analysis : A comparative analysis with similar compounds has shown that modifications in the thieno[3,2-c]pyridine core can enhance biological activity. For instance, derivatives with additional halogen substitutions exhibited improved potency .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
